Cerubidin - 73610-99-8

Cerubidin

Catalog Number: EVT-1543373
CAS Number: 73610-99-8
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Source and Classification

Cerubidin is sourced from natural products, particularly from Streptomyces species. It belongs to the class of anthracycline antibiotics, which are characterized by their ability to inhibit topoisomerase II and intercalate into DNA. This mechanism is crucial for its function as a chemotherapeutic agent.

Classification:
  • Type: Anthracycline antibiotic
  • Mechanism: Topoisomerase II inhibitor and DNA intercalator
  • Primary Uses: Treatment of acute leukemias and other cancers
Synthesis Analysis

The synthesis of Cerubidin involves complex biochemical processes, typically utilizing fermentation methods to extract the compound from Streptomyces peucetius. The production can also be achieved through semi-synthetic routes that modify naturally occurring anthracyclines.

Methods:

  1. Fermentation: Cultivation of Streptomyces peucetius in controlled environments to maximize yield.
  2. Semi-synthesis: Chemical modification of related compounds to enhance efficacy or reduce toxicity.

Technical Details:

  • Optimal conditions for fermentation include specific temperature, pH, and nutrient availability.
  • Isolation techniques such as solvent extraction and chromatography are employed to purify the compound.
Molecular Structure Analysis

Cerubidin has a complex molecular structure characterized by a tetracyclic ring system. Its molecular formula is C27H29NO10C_{27}H_{29}NO_{10}, with a molecular weight of approximately 527.53 g/mol.

Structure Data:

  • IUPAC Name: (8S,10S)-8-acetyl-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
  • SMILES Notation: COC1=CC=CC2=C1C(=O)C1=C(O)C3=C(CC@(C[C@@H]3O[C@H]3CC@HC@HC@HO3)C(C)=O)C(O)=C1C2=O

This structure allows Cerubidin to effectively intercalate within DNA strands.

Chemical Reactions Analysis

Cerubidin undergoes several key chemical reactions that contribute to its therapeutic effects:

  1. DNA Intercalation: The compound inserts itself between base pairs in DNA, leading to disruption of replication.
  2. Radical Formation: It generates free radicals that can further damage cellular components.
  3. Topoisomerase II Inhibition: By inhibiting this enzyme, Cerubidin prevents DNA unwinding necessary for replication.

These reactions are critical for its anticancer activity but also contribute to its toxicity profile.

Mechanism of Action

Cerubidin's mechanism of action primarily involves:

  • DNA Intercalation: The compound binds between DNA base pairs, causing structural distortions that inhibit replication and transcription.
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA strand, it prevents the re-ligation step necessary for DNA repair.
  • Generation of Reactive Oxygen Species: This leads to oxidative stress within cancer cells, promoting apoptosis.

The combination of these actions results in effective cytotoxicity against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Clear red solution when dissolved
  • Solubility: Soluble in water; stability issues when exposed to light or certain metals (e.g., aluminum).

Chemical Properties:

  • pH Stability: Sensitive to pH changes; optimal stability around neutral pH.
  • Decomposition: Color change from red to blue-purple indicates degradation; should be discarded if this occurs.

Relevant Data:

  • Cerubidin has a terminal half-life of approximately 18.5 hours with significant variability in clearance rates among individuals .
Applications

Cerubidin is widely used in oncology for treating various hematological malignancies. Its primary applications include:

  1. Acute Lymphoblastic Leukemia: Often used in combination with other agents.
  2. Acute Myeloid Leukemia: Effective in inducing remission.
  3. Other Cancers: Used off-label for various solid tumors due to its cytotoxic properties.

In addition to its therapeutic uses, ongoing research explores its potential in combination therapies and novel delivery systems to enhance efficacy while minimizing side effects.

The extensive study of Cerubidin underscores its importance in cancer treatment protocols and highlights ongoing advancements in drug delivery methods aimed at improving patient outcomes while reducing toxicity.

Molecular Mechanisms of Action

DNA Intercalation Dynamics and Structural Binding Specificities

Daunorubicin exerts its primary antineoplastic effects through reversible intercalation into DNA base pairs. The planar anthracycline ring system inserts perpendicularly between adjacent guanine-cytosine (G-C) base pairs, with preferential binding to 5'-PyGPu-3' sequences (where Py = pyrimidine, Pu = purine) [1] [4]. This intercalation induces significant structural perturbations in DNA:

  • Helical Unwinding: Intercalation lengthens the DNA helix by ~3.4 Å per bound drug molecule, increasing the distance between adjacent base pairs. This forces partial unwinding of the double helix (average unwinding angle = 11° per molecule), introducing torsional stress that impacts chromatin architecture [3] [10].

  • Groove Interactions: The daunosamine sugar moiety occupies the minor groove, forming hydrogen bonds with guanine N2/N3 atoms and electrostatic interactions with phosphate backbone residues. This dual binding mode stabilizes the drug-DNA complex (binding constant K~a~ ≈ 10⁷ M⁻¹) and enhances sequence selectivity [4] [10].

  • Conformational Effects: Intercalation transitions B-form DNA toward A-form geometry in localized regions, characterized by:

  • Reduced helical twist (from 36° to ~30°)
  • Increased base pair rise (from 3.4 Å to 6.8 Å)
  • Altered minor groove width and depth [3] [10]

Table 1: DNA Structural Changes Induced by Daunorubicin Intercalation

Structural ParameterB-DNA (Native)Daunorubicin-Bound DNAFunctional Consequence
Helical Rise per Base Pair3.4 Å6.8 ÅDNA elongation and stiffness
Helical Twist36°24-30°Impaired protein recognition
Minor Groove Width5.7 Å3.8-4.2 ÅAltered transcription factor binding
Persistence Length~500 Å>700 ÅReduced DNA flexibility

Topoisomerase II Inhibition: Kinetic and Thermodynamic Analysis

Daunorubicin functions as a topoisomerase II (topo II) poison by stabilizing the enzyme-DNA cleavage complex. This occurs through a multi-step mechanism:

  • Pre-Catalytic Binding: Following DNA intercalation, daunorubicin recruits topo IIα to DNA with 3-fold higher affinity (K~d~ = 0.28 µM) compared to free DNA. The drug-enzyme interaction occurs via interfacial inhibition, where daunorubicin bridges the DNA-topo II interface [1] [5] [7].

  • Cleavage Complex Stabilization: Daunorubicin stabilizes the transient topo II-DNA cleavable complex, preventing DNA religation. This converts single-strand breaks into permanent double-strand breaks (DSBs). Kinetic studies show:

  • 85% reduction in religation rate constant (k~rel~ = 0.02 s⁻¹ vs. 0.13 s⁻¹ in controls)
  • 50-fold increase in cleavage complex half-life (from 1.5 min to >75 min) [5] [7]
  • Isoform Selectivity: Daunorubicin shows 3-5× greater potency against topo IIα (IC₅₀ = 0.45 µM) versus topo IIβ (IC₅₀ = 1.8 µM), correlating with its cytotoxicity in proliferating cells with high topo IIα expression [5] [8].

Table 2: Kinetic Parameters of Topo II Inhibition by Daunorubicin

ParameterTopo IIαTopo IIβCatalytic Inhibitors
IC₅₀ (decatenation)0.45 µM1.8 µM2.5-5.0 µM
Cleavage Complex Half-life>75 min42 minNot applicable
k~rel~ (religation rate)0.02 s⁻¹0.08 s⁻¹Unaffected
ATPase InhibitionNoneNoneIC₅₀ = 0.1-0.5 µM
  • Cell Cycle Specificity: Unlike catalytic topo II inhibitors, daunorubicin exhibits cell cycle phase-nonspecific killing (log-log dose curve slope = -1), indicating efficacy throughout the cell cycle [7].

Reactive Oxygen Species (ROS) Generation Pathways

The quinone moiety in daunorubicin undergoes enzymatic redox cycling, generating cytotoxic reactive oxygen species through three primary pathways:

  • Enzymatic One-Electron Reduction: NADPH-cytochrome P450 reductase catalyzes single-electron reduction of the quinone to semiquinone radicals (rate constant k = 3.2 × 10⁴ M⁻¹s⁻¹). Semiquinone rapidly auto-oxidizes in the presence of oxygen, producing superoxide anion (O₂•⁻):

    Daunorubicin (quinone) + e⁻ → Daunorubicin (semiquinone) Daunorubicin (semiquinone) + O₂ → Daunorubicin (quinone) + O₂•⁻ [3] [6]

  • Iron-Mediated Fenton Chemistry: Daunorubicin chelates free cellular iron (Fe³⁺/Fe²⁺), forming stable complexes that catalyze conversion of H₂O₂ to hydroxyl radicals (•OH):

    [DNR-Fe³⁺] + O₂•⁻ → [DNR-Fe²⁺] + O₂ [DNR-Fe²⁺] + H₂O₂ → [DNR-Fe³⁺] + •OH + OH⁻ Hydroxyl radicals induce 8-oxoguanine lesions and DNA strand breaks at rates 15× higher than drug-free systems [3] [6].

  • Mitochondrial Targeting: Daunorubicin accumulates in mitochondria (20× higher concentration vs. cytosol), inhibiting complex I of the electron transport chain. This causes:

  • 70% decrease in ATP synthesis
  • Collapse of mitochondrial membrane potential (ΔΨ~m~)
  • Mitochondrial permeability transition pore opening [3] [6]

ROS generation exhibits concentration dependence:

  • At therapeutic concentrations (0.1-0.5 µM): 4-fold increase in 8-oxo-dG lesions
  • At supratherapeutic concentrations (>1 µM): 15-fold increase in lipid peroxidation

Epigenetic Modulation via Histone Eviction Mechanisms

Recent studies reveal that daunorubicin alters chromatin architecture through histone eviction, independent of topo II inhibition:

  • Torsional Stress-Induced Nucleosome Destabilization: DNA intercalation generates torsional stress that propagates through nucleosomal DNA, weakening histone-DNA contacts. This causes:
  • 40% reduction in histone H3-DNA binding affinity
  • Displacement of linker histones (H1, H5)
  • Unwrapping of nucleosomal DNA ends [3] [6]
  • Histone Eviction Kinetics: Single-molecule FRET studies demonstrate:
  • 50% loss of core histones within 10 minutes at 1 µM daunorubicin
  • Preferential eviction of H2A/H2B dimers over H3/H4 tetramers
  • Histone displacement correlates with increased DNAse I sensitivity [3]
  • Transcriptional Consequences: Histone eviction at promoter regions causes:
  • Transient upregulation of immediate-early genes (e.g., FOS, JUN) within 2 hours
  • Long-term suppression of housekeeping genes due to loss of chromatin architecture
  • Global redistribution of heterochromatin protein 1 (HP1) [3]
  • Synergy with DNA Damage: Evicted histones impair DNA repair by:
  • Blocking access of repair factors to DSBs
  • Sequestering damage sensors like MRE11-RAD50-NBS1 complex
  • Delaying non-homologous end joining (NHEJ) by 2.5-fold [3]

Table 3: Chromatin Modifications Induced by Daunorubicin

Chromatin AlterationTime CourseFunctional ImpactConcentration Dependence
H2A/H2B dimer displacement5-10 minPromoter accessibilityEC₅₀ = 0.34 µM
H1 linker histone loss15-30 minChromatin decompactionEC₅₀ = 0.8 µM
H3K9me3 reduction60-120 minHP1α delocalizationEC₅₀ = 1.2 µM
Global histone hypoacetylation>4 hoursTranscriptional repressionEC₅₀ = 2.5 µM

Properties

CAS Number

73610-99-8

Product Name

Cerubidin

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3

InChI Key

STQGQHZAVUOBTE-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Synonyms

daunorubicin semiquinone radicals

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

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